molecular formula C14H17NOS B7465808 N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide

N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide

Cat. No. B7465808
M. Wt: 247.36 g/mol
InChI Key: MICSIYSNPOUKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide is a compound that has gained significant attention in scientific research due to its unique structure and potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide involves the inhibition of specific enzymes or receptors that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide in lab experiments is its unique structure and potential for various applications. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide. One potential direction is to further study its potential as a drug candidate for various diseases. Another direction is to explore its potential as a tool for studying specific enzymes or receptors involved in disease progression. Finally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-hydroxythiochroman in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-14(10-4-3-5-10)15-12-8-9-17-13-7-2-1-6-11(12)13/h1-2,6-7,10,12H,3-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSIYSNPOUKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide

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